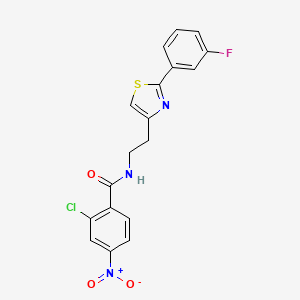

2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O3S/c19-16-9-14(23(25)26)4-5-15(16)17(24)21-7-6-13-10-27-18(22-13)11-2-1-3-12(20)8-11/h1-5,8-10H,6-7H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHUNOPYIKJNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.

Coupling Reaction: The thiazole derivative is then coupled with 2-chloroethylamine under basic conditions to form the intermediate.

Nitration: The intermediate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Amidation: Finally, the nitrated intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride (NaH).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Reduction: 2-amino-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-chloro-4-nitrobenzoic acid and 2-(2-(3-fluorophenyl)thiazol-4-yl)ethylamine.

Scientific Research Applications

2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiproliferative activities.

Medicine: Studied for its potential use as a therapeutic agent in treating various diseases, including cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Disrupting Cellular Functions: Interfering with the biosynthesis of essential biomolecules or cellular structures.

Comparison with Similar Compounds

Structural Comparison with Benzamide Derivatives

Key analogs include:

Key Observations :

- Solubility : The thiazole-ethyl group may reduce lipophilicity compared to chlorophenethyl analogs, impacting bioavailability .

Comparison with Thiazole-Containing Analogs

Thiazole rings are common in bioactive compounds due to their stability and π-stacking capacity. Notable analogs from include:

Key Differences :

- Functional Groups : Compound 10a incorporates a urea moiety and piperazine, enhancing hydrogen-bonding capacity and basicity, whereas the target compound’s nitro group prioritizes electron withdrawal .

Substituent Effects: Fluorine Position and Halogen Impact

The position of fluorine and other halogens significantly alters molecular interactions:

Impact of Halogens :

Biological Activity

2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-diabetic and anti-cancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of a nitro group and a chloro substituent contributes to its pharmacological profile.

Antidiabetic Properties

Recent studies have indicated that derivatives of benzamide, including compounds similar to this compound, exhibit significant inhibitory activity against α-glucosidase and α-amylase enzymes, key targets in the management of type 2 diabetes. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups like nitro enhance the inhibitory potential by stabilizing the transition state during enzyme catalysis.

Table 1: Inhibitory Activity Against α-Glucosidase and α-Amylase

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Competitive inhibition |

| Other Benzamide Derivatives | Varies | Varies |

Anticancer Activity

The thiazole moiety in this compound has been associated with anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress leading to cell death.

Structure-Activity Relationship (SAR)

The SAR for this compound indicates that modifications on the thiazole ring and the benzamide portion significantly affect biological activity. For instance:

- Chloro Substituent : Enhances lipophilicity and interaction with target enzymes.

- Nitro Group : Increases binding affinity through hydrogen bonding with active site residues.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with target enzymes. These studies reveal favorable interactions with key amino acid residues, indicating a strong likelihood of effective inhibition.

Table 2: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| α-Glucosidase | -9.5 | Hydrogen bonds with Asp residues |

| α-Amylase | -8.7 | Pi-pi stacking with Tyr residues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.